2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: Starting from 2,4-dimethylthiazole, the thiazole ring is synthesized through cyclization reactions.
Pyridazine ring synthesis: The pyridazine ring can be formed by reacting appropriate precursors under specific conditions, such as using hydrazine derivatives.
Thioether linkage: The thiazole and pyridazine rings are linked via a thioether bond, often using thiol reagents.
Indolinone attachment: The final step involves attaching the indolinone moiety to the thioether-linked intermediate, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl group in the indolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example:
Enzyme Inhibition: If used as a drug, it might inhibit a specific enzyme by binding to its active site.
Receptor Modulation: It could act as an agonist or antagonist at a particular receptor, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone analogs: Compounds with slight modifications in the thiazole or pyridazine rings.
Other heterocyclic compounds: Such as those containing different heteroatoms or ring structures.
Uniqueness
Structural Features: The combination of thiazole, pyridazine, and indolinone moieties is unique and may confer specific chemical and biological properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-19(26-13(2)20-12)15-7-8-17(22-21-15)25-11-18(24)23-10-9-14-5-3-4-6-16(14)23/h3-8H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPMXOVXKFTKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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